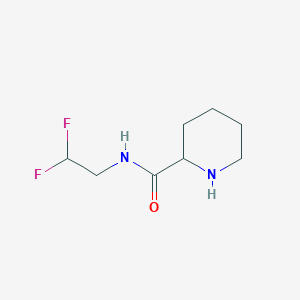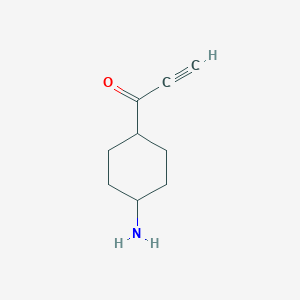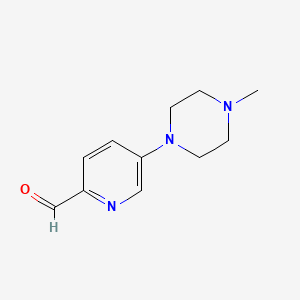
5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde is an organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde typically involves the reaction of 4-methylpiperazine with 2-pyridinecarboxaldehyde under controlled conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-(4-Methyl-1-piperazinyl)-2-pyridinecarboxylic acid.
Reduction: 5-(4-Methyl-1-piperazinyl)-2-pyridinemethanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and anti-inflammatory agents.
Materials Science: The compound is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
Uniqueness
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde is unique due to its specific combination of a piperazine ring and a pyridinecarboxaldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials.
Properties
CAS No. |
892501-97-2 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)12-8-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
VMELMHKVXYUASS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
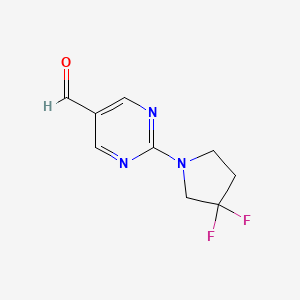

amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)

![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
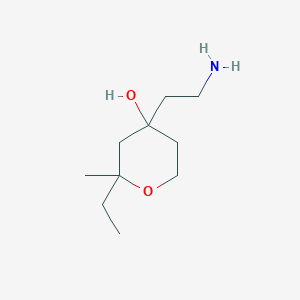


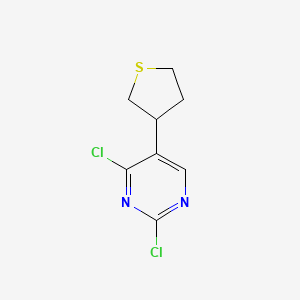

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)
